CP-601927, chemically known as 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)-, is a small molecule compound that serves as a selective partial agonist for the α4β2 nicotinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating psychiatric disorders such as major depressive disorder. Its molecular formula is C12H12F3N, with a molecular weight of approximately 227.22 g/mol.
CP-601927 was developed by Pfizer Inc. and is classified under the category of nicotinic acetylcholine receptor modulators. It is primarily studied for its effects on the central nervous system, especially concerning mood regulation and cognitive functions.
The synthesis of CP-601927 involves several key steps:
While detailed industrial production methods are not widely documented, optimization efforts likely focus on maximizing yield and purity while minimizing environmental impact.
The molecular structure of CP-601927 features a complex bicyclic framework characterized by the presence of a trifluoromethyl group. The following structural details are notable:
This structure plays a crucial role in its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors.
CP-601927 can undergo various chemical reactions, including:
Common reagents used in these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
As a partial agonist at the α4β2 nicotinic acetylcholine receptor, CP-601927 binds to this receptor and induces a submaximal response compared to full agonists like nicotine. This interaction is significant for various physiological processes, including memory, cognition, and mood regulation.
CP-601927 exhibits the following physical and chemical properties:
Relevant data from studies indicate that while CP-601927 can affect motor activity at high doses in juvenile rats, it does not significantly impact learning or reproductive functions.
CP-601927 has been primarily investigated for its potential applications in:
CP-601927 emerged from systematic drug discovery programs at Pfizer in the early 2000s focused on developing novel ligands targeting nicotinic acetylcholine receptors (nAChRs) for central nervous system (CNS) applications. As an investigational small molecule (molecular weight: 227.23 g/mol; chemical formula: C₁₂H₁₂F₃N) [1] [6], CP-601927 was specifically engineered to cross the blood-brain barrier while maintaining high affinity and selectivity for β2-containing nAChR subtypes. Its development occurred during a period of heightened interest in nicotinic modulation for neuropsychiatric disorders, following clinical observations that the non-selective nAChR antagonist mecamylamine exhibited antidepressant properties in treatment-resistant populations [5]. The compound's code name reflects its position within Pfizer's chemical libraries (CP = Pfizer compound; 601927 = unique identifier), with its first public disclosures appearing in patent literature and early-phase clinical trial registrations around 2009-2010 [8].
The α4β2 nAChR subtype represents the most abundant high-affinity nicotinic receptor in the mammalian brain, accounting for >90% of high-affinity nicotine binding sites [3] [7]. This receptor complex plays a pivotal role in regulating neurotransmitter systems implicated in mood and cognition:
Genetic and pharmacological evidence strongly supports α4β2 nAChR targeting for mood disorders. Knockout mice lacking the β2 subunit exhibit reduced depression-like behaviors, while partial agonists like varenicline demonstrate antidepressant effects in preclinical models [5]. The cholinergic-adrenergic imbalance hypothesis posits that excessive cholinergic signaling contributes to depressive states, suggesting that normalizing this balance through α4β2 modulation may yield therapeutic benefits [5].
Primary research objectives for CP-601927 have focused on:
These objectives collectively address the compound's potential as a mechanistically novel approach for patients inadequately served by monoamine-based antidepressants.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7